molecular formula C22H28O7 B1233744 Ursiniolide A

Ursiniolide A

Cat. No.: B1233744
M. Wt: 404.5 g/mol
InChI Key: XBYFQUZGOAYUQG-RNDOSCADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ursiniolide A (CAS No. 52677-96-0) is a sesquiterpene lactone with the molecular formula C₂₂H₂₈O₇ (molecular weight: 404.47 g/mol). It is primarily isolated from Ursinia anthemoides, a plant species traditionally studied for its bioactive secondary metabolites . Pharmacologically, this compound exhibits antineoplastic and cytotoxic properties, making it a compound of interest in oncology and drug discovery . Its stereochemistry was unequivocally determined via X-ray crystallography in 1981, revealing a monohydrate crystal structure characterized by a γ-lactone ring fused to a bicyclic sesquiterpene framework .

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

[(3aR,4R,6E,9S,10E,11aS)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C22H28O7/c1-11-7-8-16(26-15(5)23)12(2)10-18-19(13(3)20(24)27-18)17(9-11)28-21(25)22(6)14(4)29-22/h7,10,14,16-19H,3,8-9H2,1-2,4-6H3/b11-7+,12-10+/t14-,16+,17-,18+,19-,22-/m1/s1

InChI Key

XBYFQUZGOAYUQG-RNDOSCADSA-N

SMILES

CC1C(O1)(C)C(=O)OC2CC(=CCC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)C

Isomeric SMILES

C[C@@H]1[C@](O1)(C)C(=O)O[C@@H]2C/C(=C/C[C@@H](/C(=C/[C@H]3[C@@H]2C(=C)C(=O)O3)/C)OC(=O)C)/C

Canonical SMILES

CC1C(O1)(C)C(=O)OC2CC(=CCC(C(=CC3C2C(=C)C(=O)O3)C)OC(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Sesquiterpene lactones are a diverse class of natural products, with structural variations influencing their biological activities. Below, Ursiniolide A is compared to two germacranolide-type sesquiterpene lactones: dihydrotamaulipin A acetate and Montafrusin B.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Molecular Formula Source Key Structural Features Pharmacological Activities
This compound C₂₂H₂₈O₇ Ursinia anthemoides γ-Lactone, bicyclic framework, monohydrate form Antineoplastic, cytotoxic
Dihydrotamaulipin A acetate C₁₉H₂₆O₅ Helenium species Germacranolide backbone, acetate substituent Conformation studied via NOE (1969)
Montafrusin B C₂₀H₂₈O₆ Montanoa frutescens Germacrolide, epoxide group Structural analog of Montafrusin A
Key Observations:

Backbone Diversity: this compound and Montafrusin B share a germacrane skeleton but differ in oxygenation patterns. This compound’s monohydrate structure distinguishes it from Montafrusin B’s epoxide functionality .

Substituent Effects : Dihydrotamaulipin A acetate lacks the complex oxygenation seen in this compound, which may account for differences in bioactivity.

Stereochemical Complexity: this compound’s X-ray-determined stereochemistry highlights its rigid bicyclic system, a feature absent in the more flexible germacranolides like dihydrotamaulipin A acetate .

Pharmacological Activities Comparison

  • This compound : Demonstrates cytotoxicity against multiple cancer cell lines, though specific IC₅₀ values and mechanisms (e.g., NF-κB inhibition or microtubule disruption) require further elucidation .

Research Findings and Gaps

Structural-Activity Relationships (SAR) : The γ-lactone ring in this compound is critical for its bioactivity, as seen in other sesquiterpene lactones like artemisinin. However, comparative SAR studies with Montafrusin B or dihydrotamaulipin A acetate are lacking.

Biosynthetic Pathways: Germacranolides often derive from farnesyl diphosphate cyclization. This compound’s biosynthesis remains uncharacterized, unlike Montafrusin B, which is proposed to involve epoxidation steps .

Synthetic Accessibility: Neither this compound nor its analogs have been synthesized de novo, limiting structure-activity exploration.

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and characterizing Ursiniolide A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC) for purification . Characterization relies on spectroscopic methods: nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group identification. Purity is assessed via HPLC or thin-layer chromatography (TLC) with ≥95% purity as a standard threshold for further studies .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : A combination of 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) resolves stereochemistry and connectivity, while MS (ESI-TOF or MALDI-TOF) confirms molecular formula. X-ray crystallography is definitive for absolute configuration but requires high-quality crystals. Cross-referencing with published spectral data (e.g., J values, δ ppm shifts) ensures consistency with prior studies .

Q. What in vitro models are commonly used to evaluate the bioactivity of this compound?

  • Methodological Answer : Common assays include:

  • Anticancer : Cell viability assays (MTT, CCK-8) on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Anti-inflammatory : ELISA for cytokine suppression (e.g., TNF-α, IL-6) in LPS-induced macrophages.
  • Antioxidant : DPPH/ABTS radical scavenging assays.
    Experimental controls (e.g., untreated cells, solvent-only groups) and triplicate replicates are mandatory to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s pharmacological mechanisms across studies?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., cell line origins, compound purity). Systematic approaches include:

  • Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC50_{50}, dose-response curves).
  • Dose optimization : Conduct dose-range studies to identify threshold effects.
  • Pathway mapping : Use transcriptomics/proteomics (RNA-seq, Western blot) to validate target pathways (e.g., NF-κB, MAPK).
    Transparent reporting of protocols (e.g., cell culture media, incubation times) is critical .

Q. What experimental designs are optimal for assessing this compound’s in vivo efficacy and toxicity?

  • Methodological Answer :

  • Animal models : Use disease-specific models (e.g., xenograft mice for cancer, carrageenan-induced inflammation in rats).
  • Dosing : Calculate doses based on in vitro IC50_{50} values and allometric scaling (e.g., mg/kg body weight).
  • Toxicity : Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine).
  • Pharmacokinetics : Measure bioavailability via LC-MS/MS for plasma concentration-time profiles.
    Include sham and positive control groups to contextualize results .

Q. How can synthesis protocols for this compound be optimized for scalability and purity?

  • Methodological Answer : Semi-synthesis from abundant precursors (e.g., ursolic acid) may improve yield. Key steps:

  • Catalysis : Use organocatalysts or enzymatic methods for stereoselective modifications.
  • Purification : Optimize solvent systems (e.g., hexane:ethyl acetate gradients) in flash chromatography.
  • Quality control : Implement in-process analytics (e.g., inline FTIR for reaction monitoring).
    Pilot-scale trials with DOE (Design of Experiments) frameworks identify critical parameters (temperature, pH) .

Tables for Key Methodological Comparisons

Analytical Technique Application to this compound Limitations References
NMR SpectroscopyStructural elucidation, stereochemistryRequires high-purity samples (>95%)
X-ray CrystallographyAbsolute configuration determinationDependent on crystal quality
LC-MS/MSPharmacokinetic profilingLimited to compounds with ionization
In Vivo Model Use Case Key Endpoints References
Xenograft MiceAnticancer efficacyTumor volume reduction, survival rate
Zebrafish LarvaeAcute toxicity screeningLC50_{50}, developmental abnormalities

Guidance for Reporting Findings

  • Data Contradictions : Explicitly discuss potential sources (e.g., batch variability, assay sensitivity) and suggest validation experiments .
  • Reproducibility : Publish full experimental details (e.g., solvent ratios, instrument settings) in supplementary materials .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies and cite primary literature for established protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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